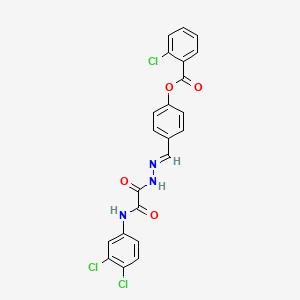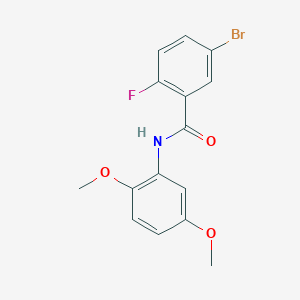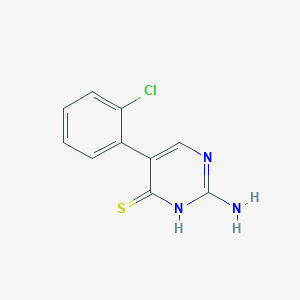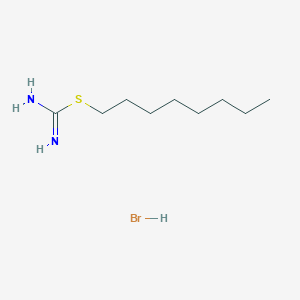
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro- is a chemical compound with the molecular formula C21H39N3 and a molecular weight of 333.55 g/mol . It is a derivative of 1,3,5-triazine, a six-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro- can be synthesized through the reaction of cyclohexylamine with formaldehyde and ammonia. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,3,5-triazine, 1,3,5-tricyclohexylhexahydro- involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous reactors and advanced purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The triazine ring allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst presence .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine, 1,3,5-tricyclohexylhexahydro- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3,5-triazine, 1,3,5-tricyclohexylhexahydro- include:
- 1,3,5-Triacryloylhexahydro-1,3,5-triazine
- 1,3,5-Trimethylhexahydro-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine
Uniqueness
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications that similar compounds may not fulfill .
Propiedades
Número CAS |
6281-14-7 |
|---|---|
Fórmula molecular |
C21H39N3 |
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
1,3,5-tricyclohexyl-1,3,5-triazinane |
InChI |
InChI=1S/C21H39N3/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h19-21H,1-18H2 |
Clave InChI |
ZLLRUEJANKJPQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CN(CN(C2)C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)




![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)




![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)
